molecular formula C14H26 B1345464 1-Tetradecyne CAS No. 765-10-6

1-Tetradecyne

Cat. No. B1345464
CAS RN: 765-10-6
M. Wt: 194.36 g/mol
InChI Key: DZEFNRWGWQDGTR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Tetradecyne consists of a chain of 14 carbon atoms with a triple bond between the last two carbon atoms . The molecular formula is C14H26, and the molecular weight is 194.36 g/mol .


Chemical Reactions Analysis

1-Tetradecyne participates in typical alkyne reactions. These include addition reactions such as halogenation, hydrogenation, hydrohalogenation, hydration, oxidative cleavage, and nitrile formation. It can also undergo polymerization and substitution reactions, which are useful in chemical synthesis .


Physical And Chemical Properties Analysis

1-Tetradecyne has a density of 0.8±0.1 g/cm3 . Its boiling point is 251.7±3.0 °C at 760 mmHg . The enthalpy of vaporization is 46.9±0.8 kJ/mol . The flash point is 105.1±1.4 °C . The index of refraction is 1.445 . The molar refractivity is 64.7±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Polymerisation and substitution reactions are also useful in chemical synthesis . For example, 1-Tetradecyne can undergo polymerization to form polymers with alkyne units in their backbone. These polymers can exhibit unique properties like electrical conductivity, making them useful in the field of materials science.

  • Halogenation : In this process, a halogen is added to 1-Tetradecyne. The product of this reaction can further undergo halogenation to form a tetrahalide .
  • Hydrogenation : 1-Tetradecyne can be transformed into alkanes by the addition of hydrogen in the presence of a catalyst .
  • Hydrohalogenation : This involves the addition of hydrogen halides like HCl, HBr, or HI to 1-Tetradecyne to form haloalkenes .
  • Hydration : Water is added to 1-Tetradecyne in this reaction to form an enol, which then tautomerizes to a ketone .
  • Oxidative Cleavage : 1-Tetradecyne can be cleaved by strong oxidizing agents like ozone or potassium permanganate to form carboxylic acids or carbon dioxide .
  • Nitrile Formation : 1-Tetradecyne can react with nitrogen or its compounds to form nitriles, which are useful in the synthesis of many organic compounds .
  • Halogenation : In this process, a halogen is added to 1-Tetradecyne. The product of this reaction can further undergo halogenation to form a tetrahalide .
  • Hydrogenation : 1-Tetradecyne can be transformed into alkanes by the addition of hydrogen in the presence of a catalyst .
  • Hydrohalogenation : This involves the addition of hydrogen halides like HCl, HBr, or HI to 1-Tetradecyne to form haloalkenes .
  • Hydration : Water is added to 1-Tetradecyne in this reaction to form an enol, which then tautomerizes to a ketone .
  • Oxidative Cleavage : 1-Tetradecyne can be cleaved by strong oxidizing agents like ozone or potassium permanganate to form carboxylic acids or carbon dioxide .
  • Nitrile Formation : 1-Tetradecyne can react with nitrogen or its compounds to form nitriles, which are useful in the synthesis of many organic compounds .

Safety And Hazards

1-Tetradecyne should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured during handling. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

tetradec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEFNRWGWQDGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061096
Record name 1-Tetradecyne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tetradecyne

CAS RN

765-10-6
Record name 1-Tetradecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Tetradecyne
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Record name 1-Tetradecyne
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Record name 1-Tetradecyne
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Record name Tetradecyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
267
Citations
Z Liu, HS Byun, R Bittman - The Journal of organic chemistry, 2010 - ACS Publications
… (23) In our hands, alkynylation of enal 8 with 1-tetradecyne catalyzed by ProPhenol ligand (… However, to our surprise, ProPhenol zinc alkynylation of 8 with 1-tetradecyne catalyzed by (S,…
Number of citations: 26 pubs.acs.org
J Veerbeek, NJ Firet, W Vijselaar… - … applied materials & …, 2017 - ACS Publications
… The 1-tetradecyne monolayer was then selectively removed outside the active solar cell areas by oxygen plasma, followed by removal of the resist. The thin silicon oxide layer induced …
Number of citations: 15 pubs.acs.org
J Veerbeek, J Huskens - ChemNanoMat, 2018 - Wiley Online Library
… As a control, therefore, a planar substrate with a monolayer of 1-tetradecyne was immersed in the MACE solution for 10, 20, and 40 min, after which the contact angle was measured (…
Number of citations: 2 onlinelibrary.wiley.com
RN Kumar, P Muthukumaran, KS Kumar… - … Journal of Pure and …, 2019 - researchgate.net
The bioactive components Ensete superbum Seed Powder has been evaluated using GCMS, HPLC, FTIR and HNMR. The chemical compositions of the extract of Ensete superbum …
Number of citations: 11 www.researchgate.net
NM Carballeira, D Sanabria… - Archiv der Pharmazie: An …, 2005 - Wiley Online Library
… , naturally occurring acetylenic fatty acid 6-nonadecynoic acid was synthesized in three steps (18% overall yield), for the first time starting with commercially available 1-tetradecyne. The …
Number of citations: 10 onlinelibrary.wiley.com
G Godeau, J N'Na, T Darmanin… - The Journal of Physical …, 2015 - ACS Publications
… (21) Various alkynes have been used, from 1-hexyne to 1-tetradecyne. All the surfaces were then studied … Using very long alkyl chains (1-dodecyne or 1-tetradecyne), the surfaces were …
Number of citations: 26 pubs.acs.org
JP Xi, P Zhan, HL Tian, P Wang, QY Geng… - Shipin Kexue/Food …, 2018 - cabdirect.org
The volatile flavor compounds of roasted lamb in Shihezi, Xinjiang were determined by solid phase microextraction (SPME) coupled with gas chromatography-mass spectrometry …
Number of citations: 5 www.cabdirect.org
X Kang, S Chen - Nanoscale, 2012 - pubs.rsc.org
… to be 0.31 Å−1 for nanoparticles stabilized by short-chain alkynes (1-hexyne, 1-octyne, and 1-decyne), and 1.44 Å−1 for those with long alkynes such as 1-dodecyne, 1-tetradecyne, and …
Number of citations: 37 pubs.rsc.org
A ROMÂNĂ - researchgate.net
A new and practical synthesis of (Z)-1 1-tetradecene-1-yl acetate was developed using commercially raw material. The synthesis was based on a Cat CC, and C+ C= C, coupling …
Number of citations: 2 www.researchgate.net
WG Knipprath, RA Stein - Lipids, 1966 - Wiley Online Library
… 1-Tetradecyne was prepared according to the method of Lespieau and Bourguel (9). … Mg in 60 ml ether, was added dropwise 60 ml (0.31 mole) 1-tetradecyne [Osbond ct al. (10)]. When …
Number of citations: 6 aocs.onlinelibrary.wiley.com

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